N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline
Description
N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a phosphoryl group bonded to an aniline derivative, with two 3-methylphenoxy groups attached to the phosphorus atom
Properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-17(2)20-11-13-21(14-12-20)24-28(25,26-22-9-5-7-18(3)15-22)27-23-10-6-8-19(4)16-23/h5-17H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIMYFZVKUXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)C(C)C)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline typically involves the reaction of 3-methylphenol with phosphoryl chloride to form bis(3-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-propan-2-ylaniline under controlled conditions to yield the target compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The phosphoryl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active site.
Comparison with Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in hole-transporting materials for perovskite solar cells.
N-(bis(benzylamino)phosphoryl)-4-methylbenzenesulfonamide: Known for its coordination chemistry with lanthanides.
Uniqueness: N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline is unique due to the presence of both 3-methylphenoxy and phosphoryl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
